molecular formula C16H23N5O4 B12334762 2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one

Cat. No.: B12334762
M. Wt: 349.38 g/mol
InChI Key: DAZXSXVVEARPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its significant antiviral properties, particularly against herpes viruses. It is structurally related to other antiviral agents such as acyclovir and ganciclovir, which are widely used in the treatment of viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

    Solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with various biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its antiviral properties, particularly against herpes viruses. It has shown efficacy in inhibiting viral replication and reducing the severity of infections.

    Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one involves its incorporation into the viral DNA during replication. This incorporation leads to the termination of the DNA chain, thereby inhibiting viral replication. The compound targets viral DNA polymerase, an enzyme essential for viral DNA synthesis .

Comparison with Similar Compounds

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one is structurally similar to other antiviral agents such as:

Uniqueness

What sets this compound apart from these similar compounds is its enhanced oral bioavailability and improved pharmacokinetic profile. This makes it a more convenient option for patients, as it can be administered orally with better absorption and efficacy .

Properties

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one

InChI

InChI=1S/C16H23N5O4/c17-16-19-14-13(15(23)20-16)18-9-21(14)10-25-12(6-22)8-24-7-11-4-2-1-3-5-11/h1-5,9,12-14,16,19,22H,6-8,10,17H2,(H,20,23)

InChI Key

DAZXSXVVEARPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)OCN2C=NC3C2NC(NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.